molecular formula C21H25ClN6O2 B14950021 (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine

(2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine

Cat. No.: B14950021
M. Wt: 428.9 g/mol
InChI Key: OTFQOYGVKHDNFV-UHFFFAOYSA-N
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Description

(2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine is a synthetic organic compound that belongs to the class of triazinan-2-imines This compound is characterized by the presence of a benzylpiperidine moiety, a chlorophenyl group, and a nitro-substituted triazinan-2-imine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzylpiperidine Moiety: This step involves the alkylation of piperidine with benzyl halides under basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Formation of the Triazinan-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: The final step involves the nitration of the triazinan-2-imine core using nitrating agents such as nitric acid or nitronium tetrafluoroborate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylpiperidine moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chlorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of benzylpiperidine N-oxide.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Medicine

    Drug Development: Exploration of its efficacy and safety as a drug candidate for various diseases.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group may play a role in redox reactions, while the benzylpiperidine and chlorophenyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-fluorophenyl)-N-nitro-1,3,5-triazinan-2-imine
  • (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-bromophenyl)-N-nitro-1,3,5-triazinan-2-imine

Uniqueness

The presence of the chlorophenyl group in (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine may impart unique electronic properties, influencing its reactivity and interactions with biological targets. This distinguishes it from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C21H25ClN6O2

Molecular Weight

428.9 g/mol

IUPAC Name

(NE)-N-[1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide

InChI

InChI=1S/C21H25ClN6O2/c22-18-6-8-19(9-7-18)26-15-23-21(24-28(29)30)27(16-26)20-10-12-25(13-11-20)14-17-4-2-1-3-5-17/h1-9,20H,10-16H2,(H,23,24)

InChI Key

OTFQOYGVKHDNFV-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1N\2CN(CN/C2=N\[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N2CN(CNC2=N[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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